2-Amino-5-bromo-4-fluorothiophenol
CAS No.:
Cat. No.: VC17228808
Molecular Formula: C6H5BrFNS
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrFNS |
|---|---|
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | 2-amino-5-bromo-4-fluorobenzenethiol |
| Standard InChI | InChI=1S/C6H5BrFNS/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |
| Standard InChI Key | QKHKLURCUCSOCK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)S)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Amino-5-bromo-4-fluorophenol features a benzene ring substituted with:
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An amino group (-NH₂) at position 2,
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A bromine atom (-Br) at position 5,
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A fluorine atom (-F) at position 4,
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A hydroxyl group (-OH) at position 1.
This arrangement is captured in its SMILES notation: C1=C(C(=CC(=C1F)Br)O)N . The spatial orientation of these substituents influences its reactivity, particularly in electrophilic substitution reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrFNO | |
| Molecular Weight | 206.01 g/mol | |
| IUPAC Name | 2-amino-4-bromo-5-fluorophenol | |
| InChIKey | MGQHWQPZDBGSTR-UHFFFAOYSA-N | |
| CAS Registry Number | 1016234-89-1 |
The compound’s 3D conformation, as modeled in PubChem, reveals intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing its structure .
Synthesis and Optimization
Table 2: Exemplary Reaction Conditions from Patent Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, 55–65°C, 4–5 h | 94–96% |
| Hofmann Degradation | NaOCl (5–10%), NaOH (20–40%), 85°C | 89–91% |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups:
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Hydroxyl and Amino Groups: Enhance solubility in polar solvents (e.g., water, ethanol) .
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Halogen Substituents: Increase lipophilicity, favoring organic solvents like dichloromethane .
Stability studies indicate susceptibility to oxidative degradation under strong acidic or basic conditions, necessitating storage in inert atmospheres .
Applications in Pharmaceutical Chemistry
Intermediate for Drug Synthesis
2-Amino-5-bromo-4-fluorophenol serves as a precursor for:
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